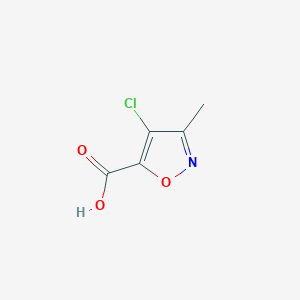
4-Chloro-3-methylisoxazole-5-carboxylic acid
Overview
Description
4-Chloro-3-methylisoxazole-5-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is used as a reactant for various chemical reactions .
Molecular Structure Analysis
The empirical formula of 4-Chloro-3-methylisoxazole-5-carboxylic acid is C5H5NO3 . The CAS number is 4857-42-5 .Chemical Reactions Analysis
4-Chloro-3-methylisoxazole-5-carboxylic acid can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-methylisoxazole-5-carboxylic acid is 127.10 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.Scientific Research Applications
Antibacterial and Antifungal Potential : A study by Jezierska et al. (2003) highlighted the potential of a derivative, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, as an antibacterial or antifungal agent. The study focused on synthesis, X-ray crystallography, and quantum-chemical design of this compound and its analogues (Jezierska et al., 2003).
Pharmaceutical Synthesis : The compound's derivatives have been utilized in pharmaceutical synthesis. For example, Doleschall and Seres (1988) developed a base-catalyzed isoxazole-oxazole ring transformation, enabling the preparation of t-4-amino-c-2-methyl-6-oxotetrahydropyran-r-3-carboxylic acid hydrochloride (Doleschall & Seres, 1988).
Synthesis of Bioactive Molecules : Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, serving as starting materials for the biomimetic synthesis of α-cyclopiazonic acid, a bioactive molecule (Moorthie et al., 2007).
Cancer Research : A study by Ryng et al. (1997) found that 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one exhibited better cytostatic activity than Dacarbazine, suggesting its potential in new cancer treatments (Ryng et al., 1997).
Drug Development : Robins et al. (2007) highlighted the use of selective nucleophilic chemistry for synthesizing drug-like isoxazoles from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, which could benefit pharmaceutical development (Robins et al., 2007).
Immunomodulatory Agents : The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, studied by Ryng and Szostak (2009), showed unusual behavior during deamination, leading to potential new immunomodulatory agents (Ryng & Szostak, 2009).
Neuroprotective Agents : Krogsgaard-Larsen et al. (1991) identified amino acid antagonists derived from isoxazole-4-carboxylic acid as potential novel neuroprotective agents by inhibiting excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1991).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Future Directions
In the field of drug discovery, isoxazole derivatives like 4-Chloro-3-methylisoxazole-5-carboxylic acid hold enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
properties
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOYWJVGSDOHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423648 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylisoxazole-5-carboxylic acid | |
CAS RN |
103912-63-6 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

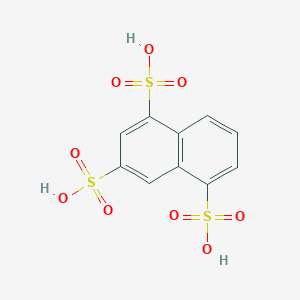
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
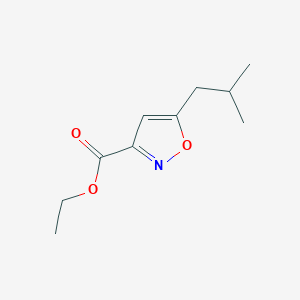
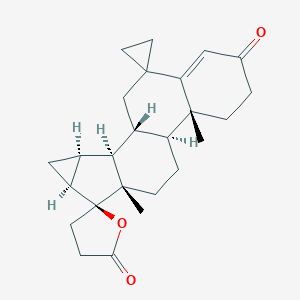
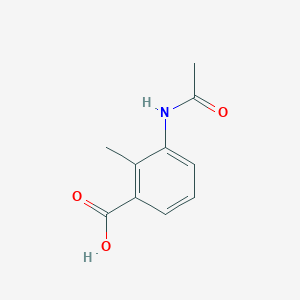
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
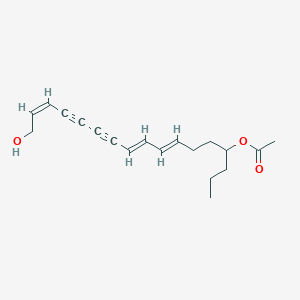
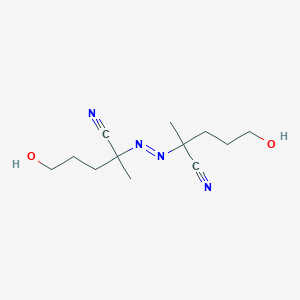
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
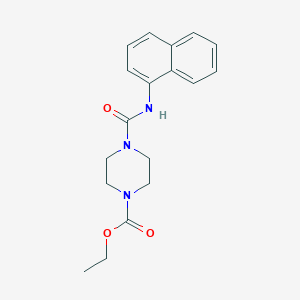
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
